molecular formula C13H7Cl2NO6S B1621123 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid CAS No. 219930-11-7

4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid

Cat. No.: B1621123
CAS No.: 219930-11-7
M. Wt: 376.2 g/mol
InChI Key: NGZIKFIAUWCONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid is an organic compound characterized by the presence of dichlorophenyl, sulfonyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid typically involves the sulfonylation of 2,5-dichlorophenyl compounds followed by nitration. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and nitration processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 4-[(2,5-Dichlorophenyl)sulfonyl]-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

  • 4-[(2,4-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
  • 4-[(2,5-Dichlorophenyl)sulfonyl]-2-nitrobenzoic acid
  • 4-[(2,5-Dichlorophenyl)sulfonyl]-3-aminobenzoic acid

Comparison: 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and dichlorophenyl groups, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO6S/c14-8-2-3-9(15)12(6-8)23(21,22)11-4-1-7(13(17)18)5-10(11)16(19)20/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZIKFIAUWCONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384115
Record name 4-[(2,5-DICHLOROPHENYL)SULFONYL]-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219930-11-7
Record name 4-[(2,5-DICHLOROPHENYL)SULFONYL]-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Reactant of Route 2
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Reactant of Route 5
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Reactant of Route 6
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.